![molecular formula C21H17N3O B12532756 Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-45-6](/img/structure/B12532756.png)
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- is a complex organic compound that features a phenol group linked to a quinoline and pyridine moiety through an aminomethyl bridge. This compound is notable for its unique structure, which combines aromatic systems with nitrogen-containing heterocycles, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline and pyridine rings followed by their functionalization and subsequent coupling with the phenol group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups in the quinoline and pyridine rings can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of nitro groups results in amines .
Aplicaciones Científicas De Investigación
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Share the quinoline moiety and exhibit similar biological activities.
Pyridine derivatives: Contain the pyridine ring and are used in similar applications.
Phenol derivatives: Feature the phenol group and undergo similar chemical reactions.
Uniqueness
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- is unique due to its combination of phenol, quinoline, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry .
Propiedades
Número CAS |
821784-45-6 |
|---|---|
Fórmula molecular |
C21H17N3O |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-[[(5-quinolin-5-ylpyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C21H17N3O/c25-18-5-1-4-15(10-18)12-24-17-11-16(13-22-14-17)19-6-2-8-21-20(19)7-3-9-23-21/h1-11,13-14,24-25H,12H2 |
Clave InChI |
SIFJVSMPFNGVOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=C4C=CC=NC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


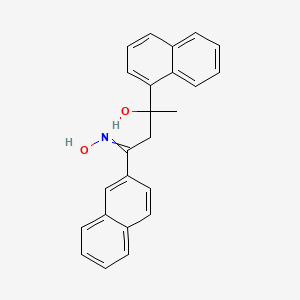
![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
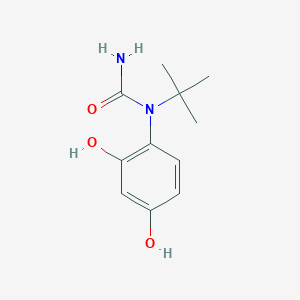
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
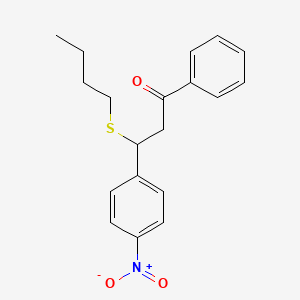
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
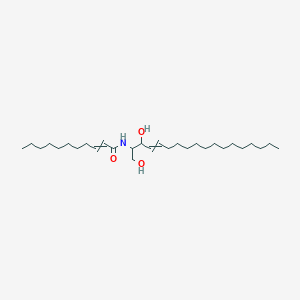
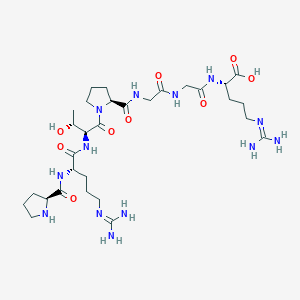

![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
